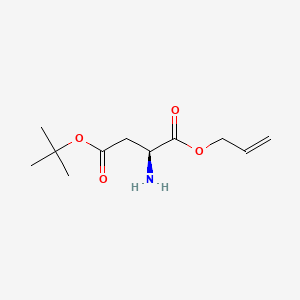
1-Allyl4-tert-butyl2-aminosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl4-tert-butyl2-aminosuccinate is an organic compound that features both an allyl group and a tert-butyl group These groups contribute to its unique chemical properties and reactivity
Vorbereitungsmethoden
The synthesis of 1-Allyl4-tert-butyl2-aminosuccinate typically involves the following steps:
Formation of the tert-butyl ester: This can be achieved through the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Analyse Chemischer Reaktionen
1-Allyl4-tert-butyl2-aminosuccinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allyl4-tert-butyl2-aminosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Allyl4-tert-butyl2-aminosuccinate involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Allyl4-tert-butyl2-aminosuccinate can be compared with similar compounds such as:
1-Allyl4-tert-butyl2-aminosuccinamide: Similar structure but with an amide group instead of an ester.
1-Allyl4-tert-butyl2-aminosuccinic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Allyl4-tert-butyl2-aminosuccinyl chloride: Similar structure but with an acyl chloride group instead of an ester
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3/t8-/m0/s1 |
InChI-Schlüssel |
JRYUXLGZKROPFF-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


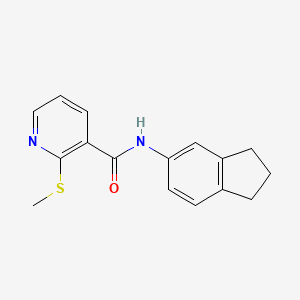
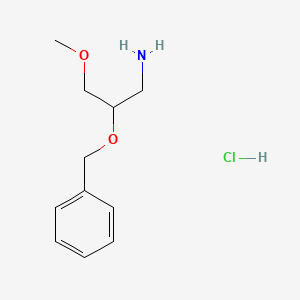
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
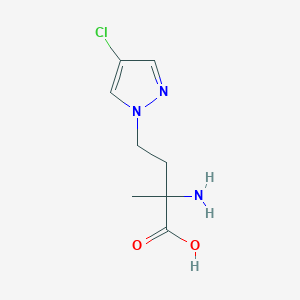
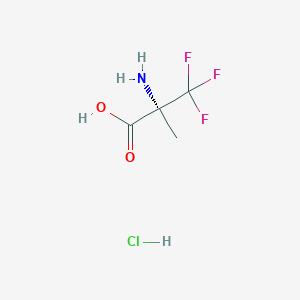
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
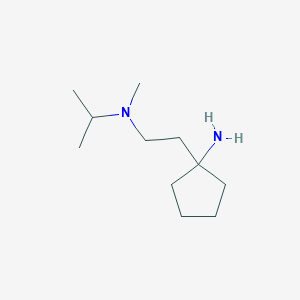
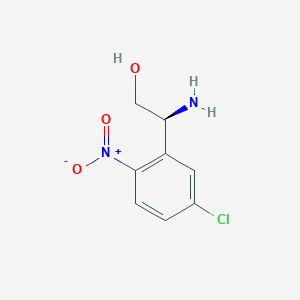
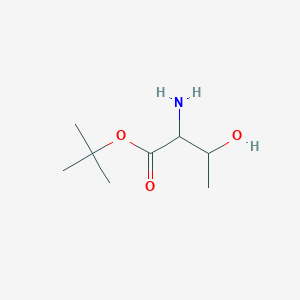
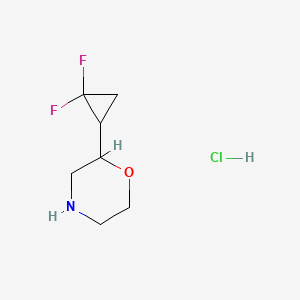
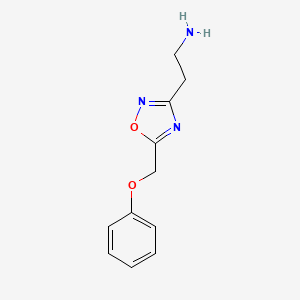
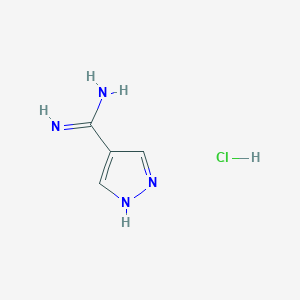
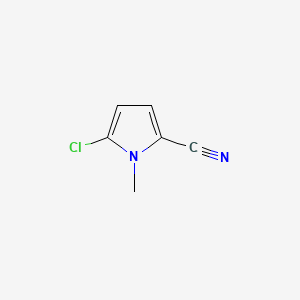
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
